Lipoxin A4 (lipoxin A4) is an endogenous lipid mediator derived from arachidonic acid through sequential lipoxygenase activity. [] Classified as an eicosanoid, it belongs to a family of specialized pro-resolving mediators (SPMs) that play a crucial role in actively resolving inflammation and promoting tissue repair. [, ] Unlike pro-inflammatory mediators that initiate and amplify the inflammatory response, lipoxin A4 acts as a "braking signal," dampening inflammation and facilitating the return to homeostasis. [, ] Scientific research highlights lipoxin A4's involvement in a wide array of physiological and pathological processes, including:
Lipoxin A4 is naturally produced in the body through transcellular biosynthesis pathways involving interactions between different cell types, primarily neutrophils and platelets. [] Chemical synthesis of lipoxin A4 and its stable analogs has been achieved, allowing for detailed investigations into its biological activities and therapeutic potential. [] Synthetic strategies often employ multi-step approaches involving:
Lipoxin A4 undergoes rapid metabolic inactivation in vivo, primarily through dehydrogenation by enzymes like 15-hydroxyprostaglandin dehydrogenase. [] This metabolic instability has led to the development of stable synthetic analogs that resist rapid degradation and exhibit enhanced biological activity. [, ] Key chemical reactions involving lipoxin A4 include:
Lipoxin A4 exerts its biological actions through binding to a specific G protein-coupled receptor, denoted as the lipoxin A4 receptor (ALX/FPR2). [, , ] This receptor is expressed on a variety of cell types, including leukocytes, epithelial cells, and endothelial cells, enabling lipoxin A4 to modulate diverse cellular functions. [, , ] Binding of lipoxin A4 to ALX/FPR2 triggers downstream signaling pathways, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: